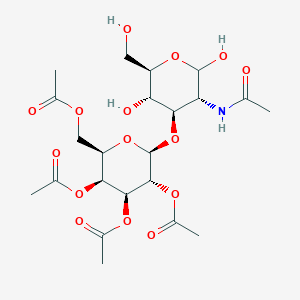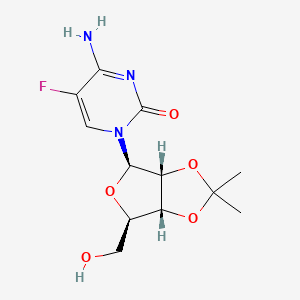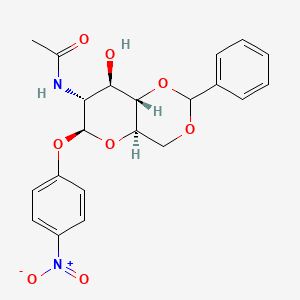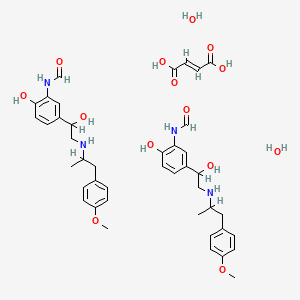![molecular formula C₅₄H₇₃NO₁₅Si B1140391 13-{[(3-N-Boc)-2,2-diméthyl-4S-phényl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triéthylsilyl) Baccatine III CAS No. 143527-71-3](/img/structure/B1140391.png)
13-{[(3-N-Boc)-2,2-diméthyl-4S-phényl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triéthylsilyl) Baccatine III
Vue d'ensemble
Description
3-O-tert-butyl 5-O-[(1S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate: is a complex organic compound that is derived from Baccatin III, a precursor to the well-known anticancer drug, paclitaxel
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex molecules, including potential drug candidates.
Biology:
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Medicine:
Drug Development: The compound is a precursor in the synthesis of paclitaxel analogs, which are investigated for their anticancer properties.
Industry:
Pharmaceutical Manufacturing: It is used in the large-scale production of paclitaxel and its derivatives.
Mécanisme D'action
Target of Action
The primary target of 13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III is the microtubule network within cells . This compound is a precursor to Paclitaxel , a well-known chemotherapeutic agent . Paclitaxel acts by stabilizing the microtubule network, preventing its disassembly . This disrupts the normal function of microtubules, which are essential for cell division and other cellular processes .
Mode of Action
The compound interacts with its target, the microtubule network, by binding to the β-tubulin subunit . This binding stabilizes the microtubules and prevents their disassembly, which is a crucial step in cell division . As a result, cells are unable to complete mitosis, leading to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The action of 13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III affects the cell cycle regulation pathway . By stabilizing microtubules and preventing their disassembly, the compound disrupts the normal progression of the cell cycle . This leads to cell cycle arrest at the G2/M phase, preventing cells from dividing and proliferating .
Pharmacokinetics
It is excreted mainly through the biliary system .
Result of Action
The result of the compound’s action is the inhibition of cell division and proliferation . By preventing the disassembly of microtubules, the compound causes cell cycle arrest at the G2/M phase . This leads to the death of rapidly dividing cells, particularly cancer cells .
Action Environment
The action of 13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III can be influenced by various environmental factors For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound.
Analyse Biochimique
Biochemical Properties
As a precursor to Paclitaxel , it may interact with various enzymes, proteins, and other biomolecules during its conversion
Cellular Effects
Given its role as a precursor to Paclitaxel , it may influence cell function indirectly through the actions of its derivative
Molecular Mechanism
As a precursor to Paclitaxel , it may exert its effects at the molecular level through the actions of its derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-tert-butyl 5-O-[(1S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate involves multiple steps, starting from Baccatin III. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of Baccatin III are protected using triethylsilyl chloride in the presence of a base such as imidazole.
Formation of Oxazolidinone: The oxazolidinone ring is formed by reacting the protected Baccatin III with (3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl chloride under basic conditions.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the oxazolidinone ring to its corresponding amine.
Substitution: The triethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the triethylsilyl group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of deprotected or differently protected derivatives.
Comparaison Avec Des Composés Similaires
Paclitaxel: A well-known anticancer drug with a similar mechanism of action.
Docetaxel: Another taxane derivative used in cancer treatment.
Cabazitaxel: A newer taxane with improved efficacy in certain cancers.
Uniqueness: 3-O-tert-butyl 5-O-[(1S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other taxanes.
Propriétés
IUPAC Name |
3-O-tert-butyl 5-O-[(1S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H73NO15Si/c1-15-71(16-2,17-3)70-37-28-38-53(30-63-38,67-33(6)57)43-45(66-46(59)35-26-22-19-23-27-35)54(62)29-36(31(4)39(50(54,10)11)41(64-32(5)56)44(58)52(37,43)14)65-47(60)42-40(34-24-20-18-21-25-34)55(51(12,13)68-42)48(61)69-49(7,8)9/h18-27,36-38,40-43,45,62H,15-17,28-30H2,1-14H3/t36-,37+,38+,40-,41+,42+,43?,45?,52+,53-,54+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTSEHSYOHISAY-FJCYVINKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C6C(N(C(O6)(C)C)C(=O)OC(C)(C)C)C7=CC=CC=C7)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1C[C@@H]2[C@@](CO2)(C3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@](C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@H]6[C@@H](N(C(O6)(C)C)C(=O)OC(C)(C)C)C7=CC=CC=C7)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H73NO15Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747191 | |
| Record name | 5-{(3xi,5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-7-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-13-yl} 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1004.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143527-71-3 | |
| Record name | 5-{(3xi,5beta,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-7-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-13-yl} 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)




![[(2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1140330.png)
